Ivarmacitinib

Description

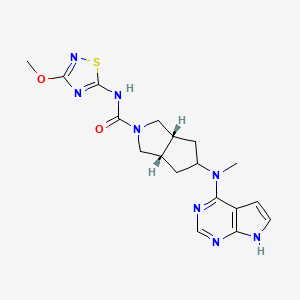

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3aS,6aR)-N-(3-methoxy-1,2,4-thiadiazol-5-yl)-5-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N8O2S/c1-25(15-13-3-4-19-14(13)20-9-21-15)12-5-10-7-26(8-11(10)6-12)18(27)23-17-22-16(28-2)24-29-17/h3-4,9-12H,5-8H2,1-2H3,(H,19,20,21)(H,22,23,24,27)/t10-,11+,12? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBCBAXDWNDRNO-FOSCPWQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC2CN(CC2C1)C(=O)NC3=NC(=NS3)OC)C4=NC=NC5=C4C=CN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1C[C@@H]2CN(C[C@@H]2C1)C(=O)NC3=NC(=NS3)OC)C4=NC=NC5=C4C=CN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445987-21-2 | |

| Record name | Ivarmacitinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445987212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IVARMACITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6K4B9Z5TV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ivarmacitinib's Mechanism of Action in T Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivarmacitinib (also known as SHR0302) is an orally administered, potent and selective inhibitor of Janus kinase 1 (JAK1).[1] As a key mediator in the signaling pathways of numerous cytokines crucial for immune cell function, the JAK-STAT pathway is a prime therapeutic target for a variety of autoimmune and inflammatory conditions.[2][3] Dysregulated T cell activity is a hallmark of many of these diseases, and this compound's mechanism of action is intrinsically linked to its ability to modulate T cell responses. This guide provides a detailed technical overview of the core mechanism by which this compound exerts its effects on T cells, supported by quantitative data, experimental protocols, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action: JAK1 Inhibition

The primary mechanism of action of this compound is the inhibition of the JAK1 enzyme.[1] The JAK family of intracellular tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, plays a critical role in transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus, ultimately leading to changes in gene expression.[2] this compound exhibits a high degree of selectivity for JAK1, which is advantageous in minimizing off-target effects that can be associated with broader JAK inhibition.[1][4]

The JAK-STAT Signaling Pathway

The canonical JAK-STAT signaling cascade, which is disrupted by this compound, can be summarized as follows:

-

Cytokine Binding and Receptor Dimerization: Pro-inflammatory cytokines, such as various interleukins (ILs) and interferons (IFNs), bind to their specific receptors on the surface of T cells. This binding event induces the dimerization or oligomerization of the receptor subunits.

-

JAK Activation: The receptor-associated JAKs are brought into close proximity, leading to their trans-phosphorylation and activation.

-

STAT Phosphorylation and Dimerization: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domains of the cytokine receptors. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, the STATs are themselves phosphorylated by the JAKs.

-

Nuclear Translocation and Gene Transcription: Phosphorylated STATs dimerize and translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription. These target genes often encode for proteins involved in T cell proliferation, differentiation, and effector functions.

By selectively inhibiting JAK1, this compound effectively blocks these downstream events, leading to a reduction in the inflammatory activity of T cells.[3]

Quantitative Data

The selectivity of a JAK inhibitor is a critical determinant of its efficacy and safety profile. This compound has been shown to be highly selective for JAK1.

| Target | Selectivity vs. JAK1 |

| JAK2 | >10-fold |

| JAK3 | 77-fold |

| Tyk2 | 420-fold |

| Table 1: Selectivity of this compound for JAK Family Kinases. Data compiled from commercially available information.[1][4] |

Effects on T Cell Subsets

T helper (Th) cells are a critical component of the adaptive immune system and can be broadly categorized into different subsets based on their cytokine secretion profiles and functions. The differentiation of these subsets is heavily dependent on the cytokine milieu, which in turn is regulated by JAK-STAT signaling.

Th17 Cells

The differentiation and function of pro-inflammatory Th17 cells are driven by cytokines such as IL-6 and IL-23, which signal through the JAK1/STAT3 pathway. Research has demonstrated that this compound can suppress the proportion of Th17 cells.[3] This is a key aspect of its therapeutic effect in autoimmune diseases where Th17 cells play a pathogenic role, such as in rheumatoid arthritis.

Th1, Th2, and Regulatory T (Treg) Cells

While direct and detailed studies on the effects of this compound on Th1, Th2, and Treg cells are not extensively available in the public domain, its mechanism as a JAK1 inhibitor allows for informed predictions.

-

Th1 Cells: The differentiation of Th1 cells is promoted by IL-12 and IFN-γ, which signal through JAK2/TYK2 and JAK1/JAK2, respectively. By inhibiting JAK1, this compound is expected to partially modulate Th1 responses.

-

Th2 Cells: The development of Th2 cells is dependent on IL-4, which signals through the JAK1/JAK3 pathway. Inhibition of JAK1 by this compound would therefore be expected to suppress Th2 differentiation and function.

-

Treg Cells: The development and maintenance of regulatory T cells (Tregs), which are crucial for immune tolerance, are influenced by IL-2 signaling via the JAK1/JAK3 pathway. While one study in a rat model of arthritis suggested no significant effect of this compound on Treg function, further research in human cells is needed to fully elucidate this aspect.[3]

References

Ivarmacitinib (SHR0302): A Technical Guide to its JAK1 Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivarmacitinib, also known as SHR0302, is an orally bioavailable small molecule inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] Developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd., it has demonstrated high selectivity for JAK1, a key mediator in the signaling of numerous pro-inflammatory cytokines.[2][3] This targeted inhibition of the JAK/STAT pathway makes this compound a promising therapeutic agent for a range of autoimmune and inflammatory diseases.[1] This technical guide provides an in-depth overview of this compound's JAK1 selectivity profile, including quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Selectivity Profile

This compound exhibits a potent and selective inhibitory effect on JAK1 over other members of the JAK family, namely JAK2, JAK3, and TYK2. This selectivity is crucial for its therapeutic mechanism, as it allows for the modulation of specific cytokine signaling pathways while minimizing off-target effects associated with the inhibition of other JAK isoforms. For instance, sparing JAK2 is intended to reduce the risk of hematological adverse events such as anemia and neutropenia.[1]

The inhibitory activity of this compound against the four human JAK isoforms has been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, are summarized in the table below. The selectivity ratio, calculated by dividing the IC50 value for each JAK isoform by the IC50 value for JAK1, illustrates the drug's preference for its primary target.

| Target Kinase | IC50 (nM) | Selectivity Ratio (Fold-Selectivity vs. JAK1) | Reference |

| JAK1 | 0.1 | 1 | [3][4] |

| JAK2 | 0.9 | 9 | [3] |

| JAK3 | 7.7 | 77 | [3] |

| TYK2 | 42 | 420 | [3] |

Note: Some sources report selectivity as >10-fold for JAK2, 77-fold for JAK3, and 420-fold for TYK2, and others as 9-fold for JAK2 and >70-fold for JAK3 and TYK2. The table reflects the most specific IC50 values found.[4][5][6][7]

Experimental Protocols

The determination of the JAK selectivity profile of this compound involves a series of robust in vitro biochemical and cell-based assays. The following sections detail representative methodologies for these key experiments.

Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase in a cell-free system.

Objective: To determine the IC50 values of this compound against purified JAK1, JAK2, JAK3, and TYK2 enzymes.

Principle: The HTRF KinEASE™ assay is a common platform for this purpose. It measures the phosphorylation of a biotinylated peptide substrate by the kinase. The detection is based on the proximity of a europium cryptate-labeled anti-phospho-specific antibody (donor) and an XL665-labeled streptavidin (acceptor) that binds to the biotinylated substrate. When the substrate is phosphorylated, the binding of the antibody brings the donor and acceptor into close proximity, resulting in a FRET signal.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

Biotinylated peptide substrate (e.g., a generic tyrosine kinase substrate)

-

ATP (Adenosine triphosphate)

-

This compound (SHR0302)

-

HTRF KinEASE™ detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the kinase and biotinylated peptide substrate in the assay buffer to their optimal concentrations, as determined by preliminary experiments.

-

Kinase Reaction:

-

Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 4 µL of the enzyme solution to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of a solution containing ATP and the biotinylated peptide substrate.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

-

Detection:

-

Stop the reaction and initiate detection by adding 10 µL of the HTRF detection reagent mix (containing EDTA to chelate Mg2+ and stop the kinase reaction, the europium-labeled antibody, and streptavidin-XL665) to each well.

-

Incubate for 60 minutes at room temperature to allow for the development of the detection signal.

-

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.

-

Plot the HTRF ratio against the logarithm of the this compound concentration.

-

Determine the IC50 values by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Cell-Based JAK/STAT Signaling Assay

This assay assesses the ability of a compound to inhibit a specific JAK-mediated signaling pathway within a cellular context.

Objective: To confirm the inhibitory activity of this compound on JAK1-dependent signaling in a cellular environment.

Principle: This assay measures the phosphorylation of a downstream target of JAK1, typically a STAT protein, in response to cytokine stimulation. The level of phosphorylated STAT is quantified using methods like AlphaLISA® or Western blotting.

Materials:

-

A human cell line expressing the relevant cytokine receptor and JAK1 (e.g., HeLa or UT-7/EPO cells).

-

The appropriate cytokine to stimulate the JAK1 pathway (e.g., Interferon-alpha for JAK1/TYK2 signaling or IL-6 for JAK1/JAK2 signaling).

-

This compound (SHR0302).

-

Cell culture medium and supplements.

-

Lysis buffer.

-

AlphaLISA® SureFire® Ultra™ p-STAT3 (Tyr705) Assay Kit or antibodies for Western blotting (anti-pSTAT3 and anti-total STAT3).

-

96-well or 384-well cell culture plates.

-

Plate reader capable of AlphaLISA® detection or Western blotting equipment.

Procedure:

-

Cell Culture and Seeding: Culture the cells under standard conditions and seed them into 96-well plates at an appropriate density. Allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified pre-incubation time (e.g., 1-2 hours).

-

Cytokine Stimulation: Stimulate the cells with the chosen cytokine at a pre-determined concentration (e.g., EC80) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

-

Cell Lysis: Remove the medium and lyse the cells by adding lysis buffer.

-

Detection (AlphaLISA®):

-

Transfer the cell lysate to a 384-well plate.

-

Add the AlphaLISA® acceptor beads and donor beads according to the manufacturer's protocol.

-

Incubate in the dark to allow for bead-antibody-protein complex formation.

-

Read the plate on an AlphaLISA®-compatible plate reader.

-

-

Data Analysis:

-

Normalize the p-STAT signal to the total STAT signal or cell number.

-

Plot the normalized signal against the logarithm of the this compound concentration.

-

Determine the IC50 value using a non-linear regression analysis.

-

Visualizations

Signaling Pathway

The following diagram illustrates the canonical JAK/STAT signaling pathway and the point of inhibition by this compound. Cytokine binding to its receptor leads to the activation of receptor-associated JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene transcription. This compound exerts its effect by directly inhibiting the kinase activity of JAK1.

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The diagram below outlines a general workflow for determining the selectivity profile of a JAK inhibitor like this compound.

Caption: General workflow for assessing JAK inhibitor selectivity.

References

- 1. m.youtube.com [m.youtube.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. CN114727965A - ä¸ç§jakæ¿é ¶æå¶åè¯ç©ç»åç© - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Ivarmacitinib's Effect on Cytokine Signaling Pathways: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ivarmacitinib (also known as SHR0302) is an orally administered, potent, and highly selective inhibitor of Janus kinase 1 (JAK1).[1][2] By specifically targeting JAK1, this compound modulates the signaling of key pro-inflammatory cytokines implicated in a range of autoimmune and inflammatory diseases.[2] Its mechanism of action centers on the inhibition of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, a critical signaling cascade for numerous cytokines and growth factors.[3] The selectivity profile of this compound, which favors JAK1 over other JAK family members (JAK2, JAK3, and TYK2), is designed to maximize therapeutic efficacy while potentially mitigating adverse effects associated with less selective JAK inhibition, such as anemia and neutropenia.[2] This document provides a detailed overview of this compound's biochemical activity, its impact on cytokine signaling, and the experimental methodologies used to characterize its function, supported by quantitative data from preclinical and clinical studies.

Mechanism of Action: Selective JAK1 Inhibition

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases essential for transducing signals from cytokine receptors to the nucleus.[3] Upon cytokine binding, receptor-associated JAKs become activated, leading to the phosphorylation and activation of STAT proteins.[4] Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation, immunity, and cellular proliferation.[3]

This compound exerts its therapeutic effect by binding to the ATP-binding site of JAK1, preventing the phosphorylation and activation of the kinase. This blockade effectively interrupts the downstream signaling cascade. Its high selectivity is a key feature, allowing for the targeted inhibition of cytokine pathways that are predominantly dependent on JAK1.[5]

Biochemical Activity and Selectivity

This compound is a potent inhibitor of JAK1 with a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range. Biochemical assays demonstrate its significant selectivity for JAK1 over other JAK family kinases.

| Target Kinase | IC50 (nM) | Selectivity (Fold vs. JAK1) |

| JAK1 | 0.1[1] | - |

| JAK2 | ~0.9 | ~9-10x[1][6][7][8] |

| JAK3 | ~7.7 | ~77x[6][7][8] |

| TYK2 | ~42.0 | ~420x[6][7][8] |

| Table 1: this compound Biochemical Inhibitory Activity. IC50 values for JAK2, JAK3, and TYK2 are estimated based on reported selectivity ratios. |

Modulation of Cytokine Signaling Pathways

By inhibiting JAK1, this compound disrupts the signaling of a host of cytokines that are critical to the pathogenesis of various inflammatory diseases. Many of these cytokines utilize receptors that pair JAK1 with another JAK family member. The selective inhibition of JAK1 is therefore sufficient to block these pathways.

Key cytokine pathways affected include:

-

Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13): These Th2 cytokines are central to the pathophysiology of atopic diseases. Their signaling is mediated through JAK1.[2]

-

Interferon-gamma (IFN-γ): A key cytokine in Th1-mediated immune responses, its signaling is dependent on the JAK1/JAK2 pair.[2]

-

Interleukin-6 (IL-6): This pleiotropic cytokine is a major driver of inflammation in diseases like rheumatoid arthritis, signaling via the JAK1/JAK2 pair.[4]

The inhibition of these pathways leads to a reduction in the activation of inflammatory cells, including T cells and B cells, and a decrease in the production of inflammatory mediators.[1]

Figure 1. Simplified JAK1-STAT signaling pathway inhibited by this compound.

References

- 1. This compound (SHR0302) | JAK1 inhibitor | Probechem Biochemicals [probechem.com]

- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Novel JAK1 Inhibitor SHR0302 Combined With Prednisone for First-Line Treatment of Chronic Graft-Versus-Host Disease: A Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. SHR0302 | 1445987-21-2 | JAK | MOLNOVA [molnova.com]

The Impact of Ivarmacitinib on STAT3 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivarmacitinib (also known as SHR0302) is a potent and selective inhibitor of Janus kinase 1 (JAK1), a critical enzyme in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immunity.[1][2][3] By targeting JAK1, this compound effectively modulates the downstream signaling cascade, most notably the Signal Transducer and Activator of Transcription (STAT) proteins. This technical guide provides an in-depth analysis of this compound's impact on the phosphorylation of STAT3, a key downstream effector of JAK1. This document will detail the quantitative effects of this compound on JAK kinases and STAT3 phosphorylation, provide comprehensive experimental protocols for assessing these effects, and visualize the relevant biological pathways and experimental workflows.

Core Mechanism: Inhibition of the JAK-STAT Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade that regulates a wide array of cellular processes, including immune responses, cell growth, and differentiation. The binding of cytokines, such as interleukin-6 (IL-6), to their receptors triggers the activation of receptor-associated JAKs. Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene expression.

This compound exerts its therapeutic effects by selectively inhibiting JAK1, thereby preventing the phosphorylation and activation of downstream STAT proteins, including STAT3.[1][4] Preclinical studies have demonstrated that this compound effectively blocks the JAK1-STAT3 signaling axis, leading to the attenuation of inflammatory responses.[4][5]

Quantitative Analysis of this compound's Inhibitory Activity

This compound has been characterized through various in vitro assays to determine its potency and selectivity against the JAK family of kinases. The following tables summarize the key quantitative data regarding its inhibitory effects.

Table 1: Biochemical Inhibitory Activity of this compound against JAK Kinases

| Kinase | IC50 (nM) | Reference |

| JAK1 | 0.1 | [4][6] |

| JAK2 | 0.9 | [4] |

| JAK3 | 7.7 | [4] |

| TYK2 | 42 | [4] |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.

Table 2: Cellular Inhibitory Activity of this compound on STAT3 Phosphorylation

While specific IC50 values for the inhibition of STAT3 phosphorylation in response to cytokine stimulation are not consistently reported in the public domain, preclinical studies have demonstrated a dose-dependent inhibition of STAT3 phosphorylation by this compound in various cell types. For instance, in hepatic stellate cells, this compound was shown to significantly decrease the levels of phosphorylated JAK1 and STAT3 in a concentration-dependent manner.[7]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 values of this compound against JAK family kinases using a biochemical assay format.

Objective: To quantify the in vitro potency of this compound in inhibiting the enzymatic activity of JAK1, JAK2, JAK3, and TYK2.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Peptide substrate (e.g., a poly-Glu,Tyr 4:1 polymer)

-

This compound (serially diluted)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a 96-well plate, add the kinase reaction buffer, the respective JAK enzyme, and the peptide substrate.

-

Add the serially diluted this compound or vehicle control (DMSO) to the wells.

-

Initiate the kinase reaction by adding a predetermined concentration of ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system as per the manufacturer's instructions.

-

The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Western Blot Analysis of STAT3 Phosphorylation in a Cellular Context

This protocol describes a method to assess the effect of this compound on cytokine-induced STAT3 phosphorylation in a cell-based assay.

Objective: To qualitatively and semi-quantitatively measure the inhibition of IL-6-induced STAT3 phosphorylation by this compound in a human cell line.

Materials:

-

Human cell line responsive to IL-6 (e.g., HeLa, HepG2, or primary cells)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human IL-6

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-STAT3 (Tyr705) and rabbit anti-total STAT3

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed the cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 15-30 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with the primary antibody against total STAT3 as a loading control.

-

Quantify the band intensities using densitometry software. Normalize the phospho-STAT3 signal to the total STAT3 signal.

-

Visualizations

JAK-STAT Signaling Pathway and this compound's Point of Inhibition

Caption: this compound inhibits the JAK1-mediated phosphorylation of STAT3.

Experimental Workflow for Western Blot Analysis of p-STAT3

Caption: Workflow for assessing p-STAT3 levels via Western blot.

Conclusion

This compound is a selective JAK1 inhibitor that effectively downregulates the JAK-STAT signaling pathway. A key mechanism of its action is the inhibition of STAT3 phosphorylation, a critical step in the signaling cascade of many pro-inflammatory cytokines. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and characterize the molecular effects of this compound and other JAK inhibitors. The provided visualizations serve to clarify the complex signaling pathways and experimental procedures involved in this area of research.

References

- 1. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. academic.oup.com [academic.oup.com]

- 4. caymanchem.com [caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound (SHR0302) | JAK1 inhibitor | Probechem Biochemicals [probechem.com]

- 7. researchgate.net [researchgate.net]

Preclinical Toxicology of Ivarmacitinib (SHR0302): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivarmacitinib, also known as SHR0302, is a potent and selective oral inhibitor of Janus kinase 1 (JAK1).[1] As a key mediator in the signaling of numerous pro-inflammatory cytokines, JAK1 is a validated therapeutic target for a range of autoimmune and inflammatory diseases.[2] The selective inhibition of JAK1 over other JAK family members is hypothesized to offer a favorable safety profile by minimizing off-target effects. This technical guide provides a comprehensive overview of the preclinical toxicology studies conducted on this compound, presenting key quantitative data, detailed (where available) and standardized experimental protocols, and visualizations of relevant biological pathways and experimental workflows. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the development of JAK inhibitors and other small molecule therapeutics.

Mechanism of Action: The JAK-STAT Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the Janus kinase 1 (JAK1) enzyme, a critical component of the JAK-STAT signaling pathway. This pathway is a primary mechanism for signal transduction for a wide array of cytokines and growth factors involved in immunity and inflammation.

Upon ligand binding, cytokine receptors dimerize, bringing associated JAKs into close proximity. This facilitates their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes.

This compound, by selectively inhibiting JAK1, disrupts this signaling cascade, thereby downregulating the inflammatory response.

Figure 1: this compound's Inhibition of the JAK1-STAT Signaling Pathway.

Preclinical Toxicology Program Overview

A comprehensive preclinical toxicology program was conducted to characterize the safety profile of this compound. This program included single-dose and repeat-dose toxicity studies in both rodent and non-rodent species, as well as evaluations of genotoxicity, carcinogenicity, and reproductive toxicity. The following diagram illustrates a typical workflow for such a program.

Figure 2: A Generalized Workflow for Preclinical Toxicology Assessment.

Summary of Key Preclinical Toxicology Findings

The following tables summarize the quantitative data from key repeat-dose toxicity studies of this compound.

Table 1: Repeat-Dose Toxicity Study in Mice

| Parameter | Details |

| Species | Mouse (Strain not specified) |

| Duration | 3 months |

| Route of Administration | Oral (gavage) |

| Dose Levels | 0 (vehicle), 10, 30, 60, and 120/90 mg/kg/day |

| Key Findings | - Mortality and CNS clinical signs (tremors, ataxia, hypoactivity, myoclonic jerking, and recumbency) were observed at doses ≥ 60 mg/kg/day. - Centrilobular hepatocellular hypertrophy (considered non-adverse) was noted. |

| No-Observed-Adverse-Effect-Level (NOAEL) | 30 mg/kg/day |

Table 2: Neurotoxicity Study in Monkeys

| Parameter | Details |

| Species | Monkey (Species not specified) |

| Duration | 4 days |

| Route of Administration | Oral |

| Dose Levels | 60 mg/kg |

| Key Findings | - Abnormal, involuntary muscle contractions, interpreted as myoclonus or intentional tremors, were observed in 2 out of 6 animals. |

| No-Observed-Adverse-Effect-Level (NOAEL) | 10 mg/kg (from a 14-day study) |

Experimental Protocols (Standardized)

While specific, detailed protocols for the this compound preclinical studies are not publicly available, the following represents standardized methodologies for the types of studies conducted.

Repeat-Dose Oral Toxicity Study in Rodents (e.g., 90-Day Mouse Study)

-

Objective: To evaluate the potential toxicity of this compound following repeated oral administration over a 90-day period in mice.

-

Test System:

-

Species: Mouse (e.g., CD-1 or C57BL/6).

-

Number of Animals: Typically 10 males and 10 females per dose group.

-

-

Dose Groups:

-

Control (vehicle).

-

Low Dose.

-

Mid Dose.

-

High Dose (intended to produce some toxicity but not mortality).

-

-

Administration:

-

Route: Oral gavage.

-

Frequency: Once daily.

-

Duration: 90 days.

-

-

Observations and Examinations:

-

Mortality and Morbidity: Twice daily.

-

Clinical Observations: Daily, including changes in skin, fur, eyes, and general behavior.

-

Body Weight and Food Consumption: Weekly.

-

Ophthalmology: Prior to initiation and at termination.

-

Clinical Pathology: At termination, including hematology, clinical chemistry, and urinalysis.

-

Gross Necropsy: At termination, all animals are subjected to a full necropsy.

-

Organ Weights: Key organs are weighed.

-

Histopathology: A comprehensive list of tissues from control and high-dose animals are examined microscopically. Any target organs are also examined in the lower dose groups.

-

-

Toxicokinetics: Blood samples are collected at specified time points to determine the systemic exposure to this compound and/or its metabolites.

Neurotoxicity Assessment in Non-Human Primates

-

Objective: To evaluate the potential neurotoxic effects of this compound in a non-human primate model.

-

Test System:

-

Species: Cynomolgus or Rhesus monkeys.

-

Number of Animals: A small number of animals per group (e.g., 3-6 per sex).

-

-

Dose Groups:

-

Control (vehicle).

-

One or more dose levels of this compound.

-

-

Administration:

-

Route: Oral (e.g., gavage or in a palatable treat).

-

Frequency and Duration: As determined by the study design (e.g., single dose or short-term repeat dose).

-

-

Observations and Examinations:

-

Detailed Clinical Observations: Frequent observations for any behavioral changes, tremors, convulsions, changes in posture or gait, and other neurological signs.

-

Functional Observational Battery (FOB): A series of standardized tests to assess sensory, motor, and autonomic function.

-

Video Recording: To allow for detailed review of any abnormal behaviors.

-

Electroencephalography (EEG): May be used to assess brain electrical activity.

-

Necropsy and Histopathology: At termination, with a focus on the central and peripheral nervous systems.

-

Genotoxicity, Carcinogenicity, and Reproductive Toxicology

A full battery of genotoxicity, carcinogenicity, and reproductive and developmental toxicity studies were reportedly conducted for this compound. While specific results are not publicly available, these studies are standard components of a preclinical safety assessment package.

-

Genotoxicity: These studies assess the potential for a drug to cause damage to genetic material. A standard battery typically includes:

-

A test for gene mutation in bacteria (Ames test).

-

An in vitro cytogenetic test in mammalian cells or an in vitro mouse lymphoma assay.

-

An in vivo test for chromosomal damage using rodent hematopoietic cells.

-

-

Carcinogenicity: These long-term studies (typically 2 years in rodents) evaluate the tumorigenic potential of a drug. They are generally required for drugs intended for chronic use.

-

Reproductive and Developmental Toxicology: These studies are designed to identify any effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.

Conclusion

The preclinical toxicology data available for this compound suggest a safety profile consistent with a selective JAK1 inhibitor. The identified target organs and dose-limiting toxicities in animal models provide valuable information for monitoring in human clinical trials. The No-Observed-Adverse-Effect-Levels (NOAELs) established in these studies are critical for determining a safe starting dose in humans. This technical guide summarizes the key findings and provides a framework for understanding the preclinical safety assessment of this compound. For further details, it is recommended to consult the full regulatory submission documents when they become publicly available.

References

Ivarmacitinib: A Technical Guide to Target Engagement and Downstream Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivarmacitinib (also known as SHR0302) is a potent and selective small molecule inhibitor of Janus kinase 1 (JAK1).[1][2][3][4] The JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a critical cascade in mediating cellular responses to a wide array of cytokines and growth factors, playing a pivotal role in the regulation of the immune system.[1][3] Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. This compound, by selectively targeting JAK1, modulates the signaling of key pro-inflammatory cytokines, offering a promising therapeutic approach for conditions such as rheumatoid arthritis, atopic dermatitis, alopecia areata, and inflammatory bowel disease.[1][3][5][6] This technical guide provides an in-depth overview of this compound's target engagement, its downstream signaling effects, and the experimental methodologies employed to characterize its activity.

Target Engagement and Selectivity

This compound's primary mechanism of action is the inhibition of JAK1, a member of the Janus kinase family which also includes JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][3] Its efficacy and safety profile are intrinsically linked to its high selectivity for JAK1 over the other JAK isoforms.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of this compound against the JAK family of kinases has been quantified using biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and selective inhibition of JAK1.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. JAK1 |

| JAK1 | 0.1 | 1 |

| JAK2 | 0.9 | >10 |

| JAK3 | 7.7 | 77 |

| TYK2 | 42 | 420 |

Data sourced from publicly available information.[4]

Downstream Signaling Effects

By inhibiting JAK1, this compound effectively blocks the phosphorylation and activation of downstream STAT proteins. This disruption of the JAK-STAT pathway leads to the modulation of gene transcription for various pro-inflammatory cytokines.

Key Downstream Consequences:

-

Inhibition of STAT3 Phosphorylation: this compound has been shown to inhibit the phosphorylation of STAT3, a key downstream mediator of JAK1 signaling.[2][4]

-

Modulation of Cytokine Signaling: The inhibitory action on JAK1 affects the signaling of several key cytokines implicated in inflammatory and autoimmune disorders, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), Interleukin-13 (IL-13), and Interferon-gamma (IFN-γ).[1]

-

Cellular Effects: In cellular assays, this compound has demonstrated anti-proliferative and anti-inflammatory effects, including the induction of apoptosis in hepatic stellate cells.[2]

Signaling Pathways and Experimental Workflows

JAK/STAT Signaling Pathway and this compound's Point of Intervention

Caption: this compound inhibits JAK1 phosphorylation, blocking downstream STAT activation.

Experimental Workflow: Biochemical Kinase Assay for IC50 Determination

Caption: Workflow for determining this compound's IC50 against JAK1.

Experimental Workflow: Western Blot for STAT Phosphorylation

Caption: Western blot workflow for analyzing STAT3 phosphorylation inhibition.

Experimental Protocols

The following are representative protocols for key experiments used to characterize JAK inhibitors like this compound. Specific parameters may require optimization depending on the experimental setup.

Biochemical Kinase Assay (for IC50 Determination)

Objective: To determine the concentration of this compound required to inhibit 50% of JAK1 kinase activity in a cell-free system.

Materials:

-

Recombinant human JAK1 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP solution

-

Peptide substrate (e.g., a biotinylated peptide containing a STAT tyrosine phosphorylation site)

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add a fixed volume of the diluted this compound or vehicle (DMSO) to the wells of the assay plate.

-

Add the JAK1 enzyme to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Assay: Western Blot for STAT3 Phosphorylation

Objective: To assess the effect of this compound on cytokine-induced STAT3 phosphorylation in a cellular context.

Materials:

-

Relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs), fibroblast-like synoviocytes (FLS))

-

Cell culture medium and supplements

-

Recombinant human cytokine (e.g., IL-6)

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Serum-starve the cells for 4-6 hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL IL-6) for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against phospho-STAT3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total STAT3 to serve as a loading control.

-

Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.

Cellular Assay: Flow Cytometry for STAT Phosphorylation in Immune Cells

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in specific immune cell subsets.

Materials:

-

Freshly isolated human PBMCs

-

RPMI 1640 medium

-

Recombinant human cytokines (e.g., IL-6, IFN-α)

-

This compound stock solution (in DMSO)

-

Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8, CD19)

-

Fixation buffer (e.g., BD Cytofix™)

-

Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)

-

Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5)

-

Flow cytometer

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Pre-incubate the PBMCs with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

-

Stimulate the cells with the appropriate cytokine (e.g., 100 ng/mL IL-6 or IFN-α) for 15 minutes at 37°C.

-

Fix the cells immediately by adding fixation buffer.

-

Permeabilize the cells by adding cold permeabilization buffer.

-

Stain the cells with a cocktail of antibodies against cell surface markers and intracellular phosphorylated STAT proteins.

-

Acquire the data on a flow cytometer.

-

Gate on specific immune cell populations (e.g., CD4+ T cells, monocytes) and analyze the median fluorescence intensity (MFI) of the phospho-STAT signal in each population to determine the extent of inhibition.

Conclusion

This compound is a highly selective JAK1 inhibitor that demonstrates potent engagement of its target and subsequent modulation of downstream signaling pathways critical to the inflammatory response. The quantitative data on its kinase selectivity, combined with cellular evidence of its effects on STAT phosphorylation and cytokine signaling, provide a strong rationale for its therapeutic application in a range of autoimmune and inflammatory diseases. The experimental protocols outlined in this guide offer a framework for the continued investigation and characterization of this compound and other novel JAK inhibitors.

References

Molecular Docking of Ivarmacitinib with JAK1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivarmacitinib (also known as SHR0302) is a potent and selective inhibitor of Janus Kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway that is implicated in various inflammatory and autoimmune diseases.[1][2] Understanding the molecular interactions between this compound and JAK1 is crucial for optimizing its therapeutic efficacy and for the rational design of next-generation inhibitors. This technical guide provides a comprehensive overview of the principles and a detailed, practical protocol for conducting molecular docking studies of this compound with the JAK1 protein. While specific, experimentally-derived quantitative data for the molecular docking of this compound with JAK1 is not publicly available, this guide offers a robust, step-by-step methodology that will enable researchers to generate such data. The guide also includes a detailed description of the JAK-STAT signaling pathway and post-docking analysis techniques.

Introduction to this compound and the JAK-STAT Pathway

The Janus kinase (JAK) family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are essential mediators of cytokine and growth factor signaling.[1] This signaling occurs through the JAK-STAT pathway, a critical communication cascade between the cell membrane and the nucleus. Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune and inflammatory disorders.[1]

This compound is a selective JAK1 inhibitor.[1] By targeting JAK1, this compound can modulate the signaling of various pro-inflammatory cytokines, thereby mitigating the immune response characteristic of several autoimmune conditions.[1] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is an invaluable tool for understanding the binding mode of a small molecule inhibitor, like this compound, within the active site of its target protein, JAK1.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes.

Figure 1: The JAK-STAT Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols: Molecular Docking of this compound with JAK1

This section outlines a detailed, step-by-step protocol for performing a molecular docking study of this compound with the human JAK1 protein. This protocol is based on widely used and validated methodologies in computational drug design.

Software and Resource Requirements

-

Protein Data Bank (PDB): For obtaining the crystal structure of human JAK1.

-

PubChem or similar chemical database: For obtaining the 3D structure of this compound.

-

Molecular modeling software: (e.g., AutoDock Tools, PyMOL, UCSF Chimera, Discovery Studio) for protein and ligand preparation.

-

Docking software: (e.g., AutoDock Vina, Glide, GOLD) for performing the docking calculations.

-

Post-docking analysis tools: (e.g., LigPlot+, Discovery Studio Viewer, PyMOL) for visualizing and analyzing the results.

Step-by-Step Docking Protocol

Figure 2: A generalized workflow for molecular docking studies.

Step 1: Protein Preparation

-

Obtain the Crystal Structure of JAK1: Download the X-ray crystal structure of the human JAK1 kinase domain from the Protein Data Bank (PDB). Several structures are available, for example, PDB IDs: 6N7A, 6BBU, 6SM8, and 5E1E.[3][4][5][6] It is advisable to select a high-resolution structure.

-

Prepare the Protein:

-

Load the PDB file into a molecular modeling software (e.g., UCSF Chimera).

-

Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any other heteroatoms.

-

Add polar hydrogen atoms to the protein structure.

-

Assign partial charges to the protein atoms (e.g., using the Gasteiger-Hückel method).

-

Save the prepared protein structure in a suitable format for the docking software (e.g., PDBQT for AutoDock Vina).

-

Step 2: Ligand Preparation

-

Obtain the Structure of this compound: The 3D structure of this compound can be obtained from the PubChem database (CID: 71622431).[7] The SMILES string for this compound is CN(C1C[C@@H]2CN(C[C@@H]2C1)C(=O)NC3=NC(=NS3)OC)C4=NC=NC5=C4C=CN5.[2][7]

-

Prepare the Ligand:

-

Load the ligand structure into the molecular modeling software.

-

If starting from a 2D structure, generate a 3D conformer.

-

Assign partial charges to the ligand atoms.

-

Define the rotatable bonds in the ligand. This is crucial for allowing conformational flexibility during docking.

-

Save the prepared ligand in the appropriate format (e.g., PDBQT).

-

Step 3: Docking Simulation

-

Define the Binding Site: The binding site for this compound is the ATP-binding pocket of the JAK1 kinase domain. This site can be defined by creating a grid box that encompasses the key residues of the active site. The coordinates of the grid box can be centered on the position of a co-crystallized inhibitor in a reference PDB structure or by identifying the key active site residues.

-

Run the Docking Calculation: Use the chosen docking software (e.g., AutoDock Vina) to perform the docking simulation. The software will explore various conformations of this compound within the defined binding site and calculate the binding affinity for each pose.

Step 4: Post-Docking Analysis

-

Analyze Docking Poses: The docking software will generate a series of possible binding poses for this compound, each with a corresponding binding affinity score (typically in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.

-

Visualize Interactions: Use visualization software (e.g., PyMOL, Discovery Studio Viewer) to analyze the interactions between this compound and the JAK1 active site residues for the best-scoring poses. Identify key interactions such as:

-

Hydrogen bonds: These are crucial for the specificity and stability of the interaction.

-

Hydrophobic interactions: These contribute significantly to the overall binding affinity.

-

Pi-stacking and other non-covalent interactions.

-

-

Interpret the Results: Correlate the observed interactions with the known structure-activity relationships of JAK inhibitors. The analysis should provide insights into how this compound achieves its potency and selectivity for JAK1.

Data Presentation: Hypothetical Docking Results

As previously stated, specific quantitative data from a molecular docking study of this compound with JAK1 are not publicly available. The following tables are presented as illustrative examples of how the results of such a study would be structured and the types of data that would be generated.

Table 1: Hypothetical Docking Scores of this compound with JAK1

| Docking Pose | Binding Affinity (kcal/mol) | RMSD from Reference (Å) |

| 1 | -9.8 | 1.2 |

| 2 | -9.5 | 1.5 |

| 3 | -9.2 | 1.8 |

| ... | ... | ... |

Table 2: Hypothetical Interacting Residues of JAK1 with this compound (for the best docking pose)

| Interacting Residue | Interaction Type | Distance (Å) |

| Leu881 | Hydrogen Bond | 2.9 |

| Gly882 | Hydrogen Bond | 3.1 |

| Val889 | Hydrophobic | 3.8 |

| Ala906 | Hydrophobic | 4.2 |

| Leu959 | Hydrophobic | 3.5 |

| Asp965 | Hydrogen Bond | 3.0 |

Note: The residues listed are known to be important for inhibitor binding in the JAK1 ATP-binding site.[8]

Conclusion

This technical guide provides a comprehensive framework for conducting molecular docking studies of this compound with its target protein, JAK1. By following the detailed experimental protocols outlined herein, researchers can generate valuable data on the binding affinity and interaction patterns of this important JAK1 inhibitor. Such studies are essential for a deeper understanding of its mechanism of action and for guiding the development of more potent and selective kinase inhibitors for the treatment of a wide range of inflammatory and autoimmune diseases. The provided diagrams and templates for data presentation offer a clear roadmap for the execution and reporting of these computational experiments.

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. rcsb.org [rcsb.org]

- 4. rcsb.org [rcsb.org]

- 5. rcsb.org [rcsb.org]

- 6. rcsb.org [rcsb.org]

- 7. Shr0302 | C18H22N8O2S | CID 71622431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Ivarmacitinib: A Technical Guide to its Application in Preclinical Models of Inflammatory and Autoimmune Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivarmacitinib (also known as SHR0302) is a novel, orally bioavailable, selective Janus kinase 1 (JAK1) inhibitor that has demonstrated significant therapeutic potential in a range of inflammatory and autoimmune diseases. By selectively targeting JAK1, this compound modulates the signaling of key pro-inflammatory cytokines implicated in the pathogenesis of these disorders, offering a more targeted therapeutic approach with a potentially improved safety profile compared to less selective pan-JAK inhibitors. This technical guide provides an in-depth overview of the preclinical data for this compound in various animal models of inflammatory and autoimmune diseases, detailed experimental protocols, and a thorough examination of its mechanism of action.

Mechanism of Action: Selective JAK1 Inhibition

This compound exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway, a critical intracellular cascade for numerous cytokines and growth factors involved in immunity and inflammation. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). This compound exhibits high selectivity for JAK1. This selectivity is crucial as it allows for the modulation of signaling pathways driven by cytokines that primarily utilize JAK1, such as interleukin-6 (IL-6), while potentially sparing the functions mediated by other JAKs, which can be associated with unwanted side effects.

The canonical JAK-STAT pathway is initiated by the binding of a cytokine to its receptor on the cell surface, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and the regulation of target gene expression. This compound specifically interferes with the kinase activity of JAK1, thereby preventing the phosphorylation and activation of downstream STATs, particularly STAT3, which is a key mediator of inflammatory responses.[1][2]

Preclinical Efficacy in Inflammatory and Autoimmune Disease Models

Rheumatoid Arthritis: Adjuvant-Induced Arthritis (AIA) in Rats

The adjuvant-induced arthritis (AIA) model in rats is a well-established preclinical model for studying the pathogenesis and treatment of rheumatoid arthritis. A key study by Wu et al. (2016) investigated the efficacy of this compound (SHR0302) in this model.[1]

Quantitative Data Summary

| Parameter | Vehicle Control | This compound (0.3 mg/kg) | This compound (1.0 mg/kg) | This compound (3.0 mg/kg) | Methotrexate (MTX) |

| Arthritis Index (Day 21) | ~10.5 | ~8.0 | ~5.5 | ~3.0 | ~4.5 |

| Paw Swelling (mL, Day 21) | ~1.8 | ~1.5 | ~1.2 | ~0.8 | ~1.0 |

| Serum TNF-α (pg/mL) | High | Reduced | Significantly Reduced | Markedly Reduced | Significantly Reduced |

| Serum IL-1β (pg/mL) | High | Reduced | Significantly Reduced | Markedly Reduced | Significantly Reduced |

| Serum IL-17 (pg/mL) | High | Reduced | Significantly Reduced | Markedly Reduced | Significantly Reduced |

| Splenic Th17 Cell Proportion (%) | High | Reduced | Significantly Reduced | Markedly Reduced | Significantly Reduced |

| Total B Cell Proportion (%) | High | Reduced | Significantly Reduced | Markedly Reduced | Significantly Reduced* |

| Statistically significant reduction compared to vehicle control. |

Experimental Protocol: Adjuvant-Induced Arthritis in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Arthritis: A single intradermal injection of 0.1 mL of Freund's complete adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis is administered into the right hind paw.

-

Treatment Groups:

-

Vehicle control (e.g., 0.5% carboxymethylcellulose sodium).

-

This compound (0.3, 1.0, and 3.0 mg/kg), administered orally once daily.

-

Positive control: Methotrexate (MTX), administered intraperitoneally.

-

-

Treatment Schedule: Treatment is initiated on the day of adjuvant injection and continues for a predefined period (e.g., 21 days).

-

Efficacy Assessment:

-

Arthritis Index: Arthritis severity is scored based on erythema, swelling, and ankylosis of the joints. Each paw is graded on a scale of 0-4, with a maximum score of 16 per animal.

-

Paw Swelling: The volume of the hind paws is measured using a plethysmometer at regular intervals.

-

Histopathology: At the end of the study, ankle joints are collected, fixed, decalcified, and stained with hematoxylin and eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.

-

Immunological Analysis: Blood and spleen samples are collected to measure serum cytokine levels (TNF-α, IL-1β, IL-17) by ELISA and to analyze immune cell populations (e.g., Th17 and B cells) by flow cytometry.[1]

-

Western Blot Analysis: Protein extracts from synovial tissues can be used to measure the phosphorylation levels of JAK1 and STAT3 to confirm target engagement.[1]

-

Psoriasis and Inflammatory Bowel Disease

While clinical trials have demonstrated the efficacy of this compound in psoriasis and ulcerative colitis, detailed quantitative data from preclinical animal models for these indications are not as readily available in the public domain as the data for the rheumatoid arthritis model. However, based on its mechanism of action, this compound is expected to be effective in models such as imiquimod-induced psoriasis in mice and dextran sulfate sodium (DSS)-induced colitis in mice. These models are characterized by an overproduction of pro-inflammatory cytokines that signal through the JAK-STAT pathway.

Expected Outcomes in Psoriasis Models (e.g., Imiquimod-induced):

-

Reduction in skin thickening and scaling.

-

Decreased epidermal acanthosis and immune cell infiltration in histological analysis.

-

Reduced expression of IL-17 and other Th17-related cytokines in the skin.

Expected Outcomes in Inflammatory Bowel Disease Models (e.g., DSS-induced colitis):

-

Amelioration of clinical signs such as weight loss, diarrhea, and rectal bleeding.

-

Reduced colonic inflammation and tissue damage in histological examination.

-

Decreased production of pro-inflammatory cytokines in the colon.

Logical Framework of this compound's Therapeutic Effect

The therapeutic efficacy of this compound in inflammatory and autoimmune diseases is underpinned by a clear logical relationship between its molecular action and the resulting physiological effects.

Conclusion

This compound has demonstrated robust efficacy in preclinical models of inflammatory and autoimmune diseases, particularly in the adjuvant-induced arthritis model in rats. Its selective inhibition of JAK1 provides a targeted approach to modulating the pro-inflammatory cytokine signaling that drives these conditions. The data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound. While more publicly available preclinical data in models of psoriasis and inflammatory bowel disease would be beneficial, the strong mechanistic rationale and the positive results in the rheumatoid arthritis model suggest a broad applicability of this compound across a spectrum of immune-mediated disorders.

References

An In-Depth Technical Guide on the Off-Target Effects of Ivarmacitinib in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the kinase selectivity profile of Ivarmacitinib (also known as SHR0302), with a focus on its on-target and off-target activities within the Janus kinase (JAK) family. This compound is a selective JAK1 inhibitor developed for the treatment of various immuno-inflammatory diseases.[1][2] Understanding its kinase inhibition profile is critical for elucidating its mechanism of action and anticipating potential adverse effects.

While comprehensive data from broad kinome screening panels are not publicly available, this guide consolidates the existing data on this compound's effects against the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). The dysregulation of this signaling pathway is implicated in a variety of immune disorders.[1][2]

Data Presentation: Kinase Inhibition Profile

This compound has been characterized as a potent and selective JAK1 inhibitor.[3] Its primary therapeutic effect is derived from the inhibition of JAK1, which in turn modulates the signaling of various pro-inflammatory cytokines.[1][2] The off-target effects within the JAK family are of clinical interest, as the inhibition of other JAK isoforms is associated with different physiological effects. For instance, sparing JAK2 is often desired to reduce the risk of hematological adverse effects like anemia.[1][2]

The following table summarizes the quantitative data on the inhibitory potency and selectivity of this compound against the JAK family kinases as determined by in vitro biochemical assays.

Table 1: this compound Inhibitory Activity Against JAK Family Kinases

| Kinase Target | IC50 (nM) | Selectivity over JAK1 (Fold-Difference) |

| JAK1 | ~5.9 | - |

| JAK2 | ~29.7 | ~5 |

| JAK3 | > 10,000 | > 1,695 |

| TYK2 | ~50.4 | ~8.5 |

Data adapted from preclinical studies. IC50 (half-maximal inhibitory concentration) values represent the concentration of the drug required to inhibit 50% of the kinase activity in a biochemical assay. The selectivity fold-difference is calculated relative to the IC50 of the primary target, JAK1.

Based on these data, this compound demonstrates the highest potency against its intended target, JAK1. It exhibits a moderate degree of selectivity against JAK2 and TYK2, while showing very high selectivity against JAK3. This profile suggests that at therapeutic concentrations, this compound primarily inhibits JAK1-mediated signaling pathways.

Experimental Protocols

While the specific protocols used to generate the data above are not detailed in the available literature, this section outlines common, industry-standard methodologies for determining kinase inhibitor potency in biochemical assays. These assays are designed to measure the direct inhibition of kinase-catalyzed phosphorylation of a substrate.

1. General Principle of In Vitro Kinase Assays

The core of a biochemical kinase assay is to combine a purified kinase, a specific substrate (peptide or protein), and ATP (the phosphate donor) in a reaction buffer. The inhibitor (this compound) is added at varying concentrations to measure its effect on the rate of substrate phosphorylation. The amount of phosphorylated product is then quantified using a variety of detection methods.

2. Common Methodologies

-

Radiometric Assays: This traditional method is considered a gold standard.[4]

-

Reaction: The kinase reaction is performed using radiolabeled ATP, typically [γ-³²P]ATP or [γ-³³P]ATP.[5][6]

-

Procedure: The kinase, substrate, and inhibitor are incubated together. The reaction is initiated by adding the [γ-³²P]ATP mixture.[6] After a set incubation period at a controlled temperature (e.g., 30°C), the reaction is stopped.[6]

-

Detection: The reaction mixture is spotted onto a phosphocellulose paper or membrane that binds the substrate.[6] Unreacted ATP is washed away. The amount of incorporated radioactivity on the substrate is quantified using a phosphorimager or scintillation counter.[6] The signal is directly proportional to kinase activity.

-

-

Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: Platforms like HTRF®, LanthaScreen®, and AlphaLISA® are widely used for high-throughput screening.[7][8][9]

-

Reaction: These assays use a kinase, a biotinylated or otherwise tagged substrate, and ATP.

-

Procedure: The kinase reaction is performed in the presence of the inhibitor. The reaction is stopped, typically by adding a chelating agent like EDTA which sequesters Mg²⁺, a necessary cofactor for kinases.[10][11]

-

Detection: Detection reagents are added. For example, in an HTRF assay, a europium-labeled anti-phospho-specific antibody (donor fluorophore) and a streptavidin-conjugated acceptor fluorophore (e.g., XL665) are added.[10][12] If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. The resulting signal is proportional to the level of substrate phosphorylation.[10]

-

3. Data Analysis

For each inhibitor concentration, the percentage of kinase activity relative to a control (DMSO vehicle) is calculated. The data are then plotted as inhibitor concentration versus percent inhibition. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway targeted by this compound and a generalized workflow for kinase inhibitor profiling.

Caption: The JAK1-STAT signaling pathway, the primary target of this compound.

Caption: A generalized experimental workflow for an in vitro kinase inhibition assay.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 6. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. resources.revvity.com [resources.revvity.com]

- 11. HTRF KinEASE-TK Detection Kit-WEICHILAB [weichilab.com]

- 12. HTRF KinEASE TK Kit, 1,000 Assay Points | Revvity [revvity.com]

Methodological & Application

Application Notes and Protocols: Ivarmacitinib Dissolution in DMSO for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution of Ivarmacitinib, a potent and selective Janus kinase 1 (JAK1) inhibitor, in dimethyl sulfoxide (DMSO) for use in various in vitro assays. Adherence to this protocol is crucial for ensuring the accurate and reproducible concentration of the compound, which is essential for reliable experimental outcomes.

Quantitative Data Summary

A clear understanding of this compound's chemical properties is fundamental for its effective use in experimental settings. The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Weight | 414.48 g/mol | [1][2][3][4] |

| Solubility in DMSO | 31.25 mg/mL (75.40 mM) to 83 mg/mL (200.24 mM) | [1][5] |

| Recommended Storage of Powder | -20°C for long-term (years) | [1][2] |

| Recommended Storage of Stock Solution | -20°C for long-term (months) or 0-4°C for short-term (days to weeks) | [2] |

| Typical In Vitro Assay Concentration Range | 1 nM - 10 µM | [1] |

Experimental Protocols

This section outlines the detailed methodology for preparing this compound stock and working solutions for in vitro assays.

Materials and Equipment

-

This compound powder

-

Anhydrous/fresh Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber or opaque microcentrifuge tubes or vials

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Ultrasonic water bath (optional, but recommended)

-

Appropriate cell culture medium or assay buffer

Preparation of this compound Stock Solution (e.g., 10 mM)

-

Calculate the required mass of this compound:

-

Using the molecular weight (414.48 g/mol ), calculate the mass of this compound needed to prepare the desired volume and concentration of the stock solution.

-

Formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

-

Example for 1 mL of 10 mM stock solution: 10 mM x 1 mL x 414.48 g/mol / 1000 = 4.1448 mg

-

-

Weighing this compound:

-

Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

-

Dissolution in DMSO:

-

Add the appropriate volume of fresh, anhydrous DMSO to the tube containing the this compound powder. It is crucial to use fresh DMSO as it is hygroscopic, and absorbed moisture can impact solubility.[1][5]

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[1][6]

-

-

Storage of Stock Solution:

-

Aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque tubes to avoid repeated freeze-thaw cycles and exposure to light.

-

Store the aliquots at -20°C for long-term storage.[2]

-

Preparation of Working Solutions

-

Serial Dilutions:

-